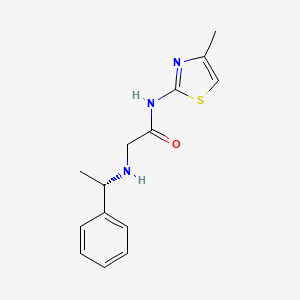

(S)-N-(4-Methylthiazol-2-YL)-2-((1-phenylethyl)amino)acetamide

説明

(S)-N-(4-Methylthiazol-2-YL)-2-((1-phenylethyl)amino)acetamide (hereafter referred to as the target compound) is a chiral acetamide derivative featuring a 4-methylthiazol-2-yl group and a phenylethylamino side chain. Its structure combines a thiazole ring—a heterocycle known for diverse bioactivities—with a lipophilic phenylethyl substituent, which may enhance membrane permeability.

特性

分子式 |

C14H17N3OS |

|---|---|

分子量 |

275.37 g/mol |

IUPAC名 |

N-(4-methyl-1,3-thiazol-2-yl)-2-[[(1S)-1-phenylethyl]amino]acetamide |

InChI |

InChI=1S/C14H17N3OS/c1-10-9-19-14(16-10)17-13(18)8-15-11(2)12-6-4-3-5-7-12/h3-7,9,11,15H,8H2,1-2H3,(H,16,17,18)/t11-/m0/s1 |

InChIキー |

BLCTZOAVMXDBRX-NSHDSACASA-N |

異性体SMILES |

CC1=CSC(=N1)NC(=O)CN[C@@H](C)C2=CC=CC=C2 |

正規SMILES |

CC1=CSC(=N1)NC(=O)CNC(C)C2=CC=CC=C2 |

製品の起源 |

United States |

生物活性

(S)-N-(4-Methylthiazol-2-YL)-2-((1-phenylethyl)amino)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H17N3OS

- Molecular Weight : 275.37 g/mol

- IUPAC Name : N-(4-methyl-1,3-thiazol-2-yl)-2-[[(1S)-1-phenylethyl]amino]acetamide

- Purity : Typically around 95%.

The biological activity of (S)-N-(4-Methylthiazol-2-YL)-2-((1-phenylethyl)amino)acetamide is primarily attributed to its interaction with various biological targets, including enzymes involved in cancer progression and cell cycle regulation. The thiazole moiety is known to enhance the compound's binding affinity to these targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including (S)-N-(4-Methylthiazol-2-YL)-2-((1-phenylethyl)amino)acetamide. For instance:

- In Vitro Studies : Compounds similar to (S)-N-(4-Methylthiazol-2-YL)-2-((1-phenylethyl)amino)acetamide have shown significant inhibition of cancer cell lines such as A549 (lung carcinoma) and C6 (glioma). The mechanism involves inducing apoptosis through the activation of caspases and the disruption of DNA synthesis pathways .

Structure-Activity Relationship (SAR)

The structure of (S)-N-(4-Methylthiazol-2-YL)-2-((1-phenylethyl)amino)acetamide has been optimized in various studies to improve its potency and selectivity. Key findings include:

Case Studies

One notable case study involved the evaluation of a series of thiazole derivatives, including (S)-N-(4-Methylthiazol-2-YL)-2-((1-phenylethyl)amino)acetamide, which demonstrated:

- Inhibition of HSET (KIFC1) : The compound exhibited micromolar inhibition against HSET, crucial for cancer cell survival under conditions of centrosome amplification.

- Induction of Multipolar Spindle Formation : Treatment with this compound led to multipolar mitotic spindles in cancer cells, resulting in aberrant cell division and increased cell death .

科学的研究の応用

The biological activity of (S)-N-(4-Methylthiazol-2-YL)-2-((1-phenylethyl)amino)acetamide is primarily attributed to its interactions with enzymes involved in cancer progression and cell cycle regulation. The thiazole component enhances the compound's ability to bind with these targets, making it a candidate for further therapeutic development.

Case Studies and Research Findings

Several studies have investigated the efficacy and mechanisms of (S)-N-(4-Methylthiazol-2-YL)-2-((1-phenylethyl)amino)acetamide in various contexts:

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related thiazole derivatives, highlighting the potential of these compounds to direct tumor cells towards apoptotic pathways .

- Metabolic Stability Research : Investigations into the metabolic stability of similar compounds in human hepatocytes have provided insights into their pharmacokinetic profiles, suggesting that modifications to the thiazole moiety can enhance stability and efficacy .

- Comparative Analysis with PROTACs : The compound has been compared to Proteolysis Targeting Chimeras (PROTACs), showing promising results in terms of cellular uptake and biological activity against specific cancer cell lines .

類似化合物との比較

Key Observations :

Anticancer Activity of Thiazole and Acetamide Derivatives

Thiadiazole-acetamide hybrids (e.g., compounds 3 and 8 from ) inhibit Akt kinase (>85% inhibition), inducing apoptosis in glioma cells. While the target compound lacks a thiadiazole ring, its thiazolyl group may still participate in π-π interactions or hydrogen bonding with kinase targets .

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (EWGs): Halogens (–Br, –Cl) and nitro (–NO₂) groups lower MIC values by enhancing electrophilicity and target binding . The target compound’s methyl group (electron-donating) may reduce this effect but improve metabolic stability.

- Lipophilicity : Higher logP values (e.g., from phenylethyl or halogenated aryl groups) correlate with improved membrane permeation .

Q & A

Basic Question

- 1H/13C NMR : Assign peaks for the thiazole ring (e.g., C4-methyl at ~2.4 ppm) and phenylethylamino group (CH2 at ~3.8 ppm, NH at ~6.5 ppm).

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯π) to confirm the (S)-configuration. Studies on analogous acetamides show dihedral angles between thiazole and phenyl groups (~75–82°) critical for stability .

- Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns.

How can reaction conditions be optimized to improve yield and enantiomeric purity?

Advanced Question

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance carbodiimide-mediated coupling efficiency.

- Temperature Control : Maintain 0–5°C during initial mixing to suppress racemization, then warm to room temperature.

- Catalyst Screening : Test additives like DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.

- Chiral Resolution : Employ chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer. Contradictions in yield (e.g., 60–85%) may arise from solvent purity or EDCl degradation .

What intermolecular interactions stabilize the crystal lattice of this compound?

Advanced Question

X-ray studies of related acetamides reveal:

- Hydrogen Bonds : N–H⋯N interactions form R₂²(8) ring motifs, creating dimeric structures.

- C–H⋯π Interactions : Stabilize packing between phenyl and thiazole rings (centroid distances ~3.7 Å).

- π–π Stacking : Thiazole-thiazole interactions (3.6–3.7 Å) contribute to layered arrangements. These features are critical for predicting solubility and crystallinity .

How can structure-activity relationships (SAR) guide functional group modifications?

Advanced Question

- Thiazole Modifications : Replace 4-methyl with electron-withdrawing groups (e.g., Cl, NO2) to enhance bioactivity. For example, dichlorophenyl acetamides show improved antimicrobial activity .

- Phenylethylamino Group : Test (R)- vs. (S)-configurations for stereospecific target binding. Analogues with bulkier substituents (e.g., naphthyl) may alter pharmacokinetics .

- Amide Linker : Replace acetamide with sulfonamide to modulate solubility and metabolic stability.

How should researchers address contradictions in biological activity data?

Advanced Question

- Purity Verification : Use HPLC (>95% purity) to rule out impurities.

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times.

- Structural Confirmation : Re-analyze batches via X-ray crystallography if activity diverges. For example, unintended racemization during synthesis may explain potency variations .

What computational methods predict the compound’s binding modes?

Advanced Question

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs).

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR Models : Corporate electronic parameters (HOMO/LUMO) and steric descriptors (LogP) to predict activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。